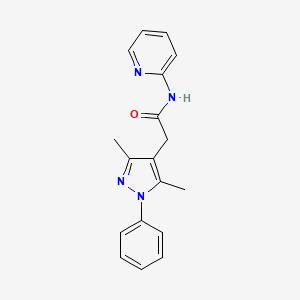![molecular formula C24H19F2N3O3 B10980093 N-(3,5-difluorobenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10980093.png)
N-(3,5-difluorobenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-difluorobenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound characterized by its unique structure, which includes a difluorobenzyl group, a phenoxyacetamide moiety, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorobenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 3,5-difluorobenzyl chloride with 4-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)phenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with chloroacetic acid to form the final product. The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures ranging from 60°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-difluorobenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(3,5-difluorobenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,5-difluorobenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Difluorobenzyl)-N-methylamine
- N-(5-(3,5-Difluorobenzyl)-1H-indazol-3-yl)-4-(4-methylpiperazin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)amino)benzamide
- N-(3,5-Difluorobenzyl)-4-(2-methyl-2-propanyl)benzamide
Uniqueness
N-(3,5-difluorobenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is unique due to its combination of a difluorobenzyl group and an oxadiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C24H19F2N3O3 |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
InChI |
InChI=1S/C24H19F2N3O3/c1-15-2-4-17(5-3-15)23-28-24(32-29-23)18-6-8-21(9-7-18)31-14-22(30)27-13-16-10-19(25)12-20(26)11-16/h2-12H,13-14H2,1H3,(H,27,30) |
InChI Key |
OMUDHJYRROVYSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NCC4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~5~-carbamoyl-N~2~-[(6-fluoro-1H-indol-1-yl)acetyl]-D-ornithine](/img/structure/B10980024.png)
![2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B10980029.png)
![N-cyclopentyl-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide](/img/structure/B10980037.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide](/img/structure/B10980045.png)
![2-(2-Methylpropyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B10980046.png)
![N-(4-fluorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B10980054.png)
![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B10980060.png)
![N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine](/img/structure/B10980066.png)
![2-{2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazol-1-yl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B10980071.png)
![1-[2-(1H-Benzimidazol-2-yl)-1-pyrrolidinyl]-1-propanone](/img/structure/B10980079.png)
![5-[(3-Chloropyridin-2-yl)amino]-5-oxopentanoic acid](/img/structure/B10980081.png)

![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10980100.png)
![3,6-dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10980110.png)
